
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide, also known as DMPP, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMPP has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is not well understood. However, it has been suggested that 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may also exert its antiviral activity by inhibiting viral replication. The anti-inflammatory activity of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has also been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is its broad range of biological activities. This makes it a potential candidate for the treatment of a range of diseases. However, one of the main limitations of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. One area of research could be the development of more efficient synthesis methods for 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. Another area of research could be the investigation of the mechanism of action of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. Additionally, further studies could be conducted to investigate the potential applications of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide in the treatment of other diseases, such as viral infections and inflammatory diseases.
Synthesis Methods
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is through the reaction of 4-methyl-2-pyridinecarboxaldehyde and 4,6-diamino-2-methylpyrimidine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography.
Scientific Research Applications
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has also been shown to possess antiviral activity against HIV-1 and hepatitis B virus. In addition, 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4,6-dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-5-14-11(6-8)17-13(18)12-15-9(2)7-10(3)16-12/h4-7H,1-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMVNBBDFSYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
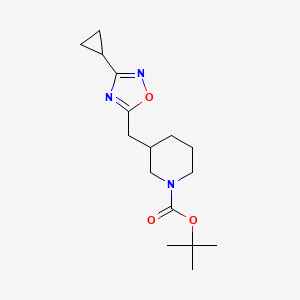
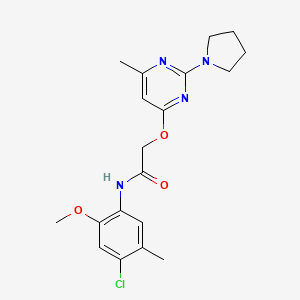
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)
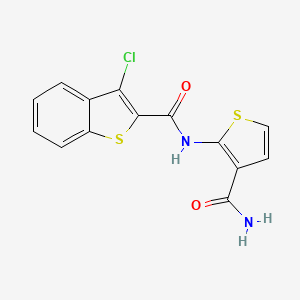
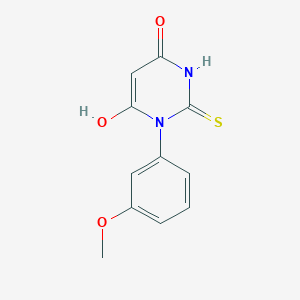
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)
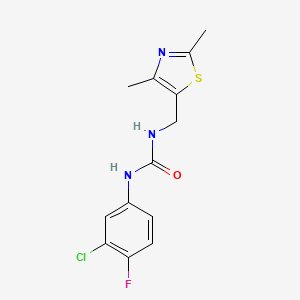
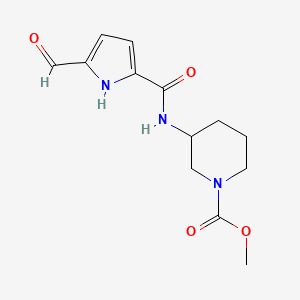
![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)